Stereochemical Configuration (4aS,7aS) Required for Finafloxacin Synthesis: Trans vs. Cis Diastereomer
The (4aS,7aS) trans configuration of CAS 138026-92-3 is strictly required for the synthesis of finafloxacin, as documented in the original Bayer process patents and the drug synthesis database. The cis diastereomer [tert-butyl (4aS,7aR)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate; CAS 1823396-40-2] would produce the incorrect relative stereochemistry at the pyrrolo-oxazine bridgehead, yielding a diastereomeric quinolone coupling product that is not the approved drug substance [1][2]. Finafloxacin itself demonstrates pH-dependent antibacterial activity with MIC90 values of 0.5 µg/mL against P. aeruginosa at pH 5 and 2–4 µg/mL at pH 7 [3]. The trans stereochemistry is essential for the correct three-dimensional presentation of the oxazine ring to the bacterial topoisomerase II target [2].
| Evidence Dimension | Stereochemical configuration at pyrrolo-oxazine bridgehead (C-4a/C-7a) |
|---|---|
| Target Compound Data | (4aS,7aS) trans configuration; yields finafloxacin with (4aS,7aS) configuration at the 7-position of the quinolone core |
| Comparator Or Baseline | Cis diastereomer CAS 1823396-40-2: (4aS,7aR) configuration; yields a diastereomeric product with incorrect bridgehead stereochemistry, not the approved drug finafloxacin |
| Quantified Difference | Diastereomeric products are structurally distinct, non-interchangeable isomers; finafloxacin MIC90 data: 0.5 µg/mL vs. P. aeruginosa at pH 5; 2–4 µg/mL at pH 7. The cis-derived analog would be a different chemical entity with uncharacterized and likely inferior antibacterial activity due to altered target binding. |
| Conditions | Bayer process patents (US 6,133,260; EP 0946176); finafloxacin MIC assays per CLSI methodology against clinical P. aeruginosa and S. aureus isolates at pH 5.0–7.4 |
Why This Matters
Using the cis isomer produces a diastereomeric impurity rather than finafloxacin, rendering the synthetic route invalid for pharmaceutical development and requiring re-validation of the entire downstream process.
- [1] Drug Synthesis Database (yaozh.com). Finafloxacin Hydrochloride (BY-377, BAY-35-3377). Synthetic Route 1, Scheme 1: Coupling of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine (II) or Boc-protected variant (V) with quinolonecarboxylic acid (I). https://data.yaozh.com/hhw/detail?id=120800&type=ywfzk View Source
- [2] Bayer Healthcare AG. US Patent 6,133,260. Use of 7-(2-oxa-5,8-diazabicyclo[4.3.0]non-8-yl)-quinolone carboxylic acid and naphthyridon carboxylic acid derivatives. Issued October 17, 2000. https://patents.google.com/patent/US6133260A/en View Source
- [3] Harding, S. V.; Barnes, K. B.; Hawser, S.; Bentley, C. E.; Vente, A. In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens. Antibiotics 2023, 12(7), 1096. DOI: 10.3390/antibiotics12071096. MIC90 finafloxacin vs. P. aeruginosa: 0.5 µg/mL (pH 5), 2–4 µg/mL (pH 7). View Source
